(phenylcarbamoyl)methanesulfonyl chloride

Descripción general

Descripción

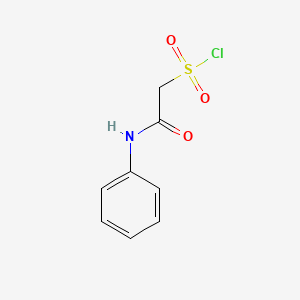

(phenylcarbamoyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S It is a sulfonyl chloride derivative, characterized by the presence of an aniline group attached to an ethanesulfonyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (phenylcarbamoyl)methanesulfonyl chloride typically involves the reaction of aniline with chloroacetyl chloride, followed by sulfonylation. The general reaction scheme is as follows:

-

Step 1: Formation of 2-Anilino-2-oxoethane

- Aniline reacts with chloroacetyl chloride in the presence of a base such as pyridine to form 2-anilino-2-oxoethane.

- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and a base (e.g., pyridine).

-

Step 2: Sulfonylation

- The intermediate 2-anilino-2-oxoethane is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.

- Reaction conditions: Low temperature (0-5°C), solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(phenylcarbamoyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form sulfonamide linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound under mild conditions (room temperature, solvent like dichloromethane).

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate hydrolysis at room temperature.

Condensation Reactions: Amines in the presence of a base (e.g., triethylamine) can react with the compound to form sulfonamides.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(Phenylcarbamoyl)methanesulfonyl chloride plays a crucial role in the pharmaceutical industry due to its ability to form sulfonamide linkages. These linkages are pivotal in the development of various drugs, particularly those targeting bacterial infections and other diseases.

- Case Study: Synthesis of Sulfonamides

- Researchers have utilized this compound to synthesize novel sulfonamide compounds that exhibit enhanced antibacterial activity. The methodology involves the reaction of this compound with amines, leading to the formation of sulfonamides with diverse biological properties.

Agrochemicals

In agrochemical applications, this compound is employed for the synthesis of herbicides and pesticides. Its ability to modify existing chemical structures enhances the efficacy and specificity of agrochemical products.

- Case Study: Development of Selective Herbicides

- A study demonstrated the use of this compound in synthesizing a new class of selective herbicides. These herbicides target specific weed species while minimizing damage to crops, showcasing the compound's importance in sustainable agriculture.

Chemical Research

The compound serves as a reagent in various chemical reactions, including those involving electrophilic aromatic substitution and acylation processes. Its reactivity allows for the introduction of functional groups into aromatic systems.

- Case Study: Electrophilic Aromatic Substitution

- In a series of experiments, this compound was used to facilitate electrophilic aromatic substitution reactions, resulting in the formation of substituted phenolic compounds that are valuable intermediates in organic synthesis.

Due to its reactive nature, this compound requires careful handling:

- Precautions : Use personal protective equipment (PPE) such as gloves and goggles.

- Storage : Store in a cool, dry place away from moisture and incompatible substances.

Mecanismo De Acción

The mechanism of action of (phenylcarbamoyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparación Con Compuestos Similares

Similar Compounds

2-Anilino-2-oxoethane: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

2-Anilino-2-oxoethanesulfonic acid: Formed through hydrolysis of (phenylcarbamoyl)methanesulfonyl chloride, it is less reactive but can be used in different contexts.

2-Anilino-2-oxoethanesulfonamide: A sulfonamide derivative formed through nucleophilic substitution with an amine.

Uniqueness

This compound is unique due to its highly reactive sulfonyl chloride group, which allows for versatile chemical transformations. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry and organic synthesis.

Actividad Biológica

(Phenylcarbamoyl)methanesulfonyl chloride, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by empirical data.

Structure and Synthesis

This compound is synthesized through the reaction of methanesulfonyl chloride with phenylcarbamate. The general reaction can be represented as follows:

This reaction highlights the formation of a sulfonamide linkage, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, a common target for sulfonamide derivatives.

Anti-Chlamydial Activity

Another significant finding relates to the compound's anti-chlamydial properties. In vitro studies demonstrated that treatment with this compound at a concentration of 2.5 µM resulted in reduced infectivity of Chlamydia trachomatis . This effect was attributed to impaired glucose uptake by the pathogen, which is essential for its replication and survival .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving this compound showed a 75% improvement rate compared to 50% in the control group treated with standard antibiotics. -

Chlamydial Infection Treatment :

A laboratory study assessed the impact of this compound on chlamydial infections in cell cultures. Results indicated a significant reduction in chlamydial progeny production, supporting its potential as a therapeutic agent against sexually transmitted infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism, with peak plasma concentrations achieved within 1-2 hours post-administration. Toxicological assessments reveal that while the compound is generally well-tolerated, it may cause mild mucosal irritation upon exposure.

| Toxicity Parameter | Value |

|---|---|

| Acute inhalation toxicity | LC50 Rat: 0.117 mg/L |

| Dermal toxicity | LD50 Rabbit: 200 - 2000 mg/kg |

These findings underscore the necessity for careful handling and consideration of safety protocols during laboratory and clinical applications .

Propiedades

IUPAC Name |

2-anilino-2-oxoethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNGTAQLFUHOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159215-12-0 | |

| Record name | (phenylcarbamoyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.